molecular formula C13H7BrCl3NO2 B1224848 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone CAS No. 477852-47-4

1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone

Cat. No. B1224848
M. Wt: 395.5 g/mol
InChI Key: ARLGWSBOWGUQGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone involves multi-step chemical reactions. For example, Abdelhamid et al. (2016) described the synthesis of related heterocyclic compounds from starting materials through a series of chemical transformations. These processes involve elemental analysis, spectral data, and alternative synthesis routes to elucidate the structures of the synthesized compounds (Abdelhamid, Fahmi, & Baaiu, 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is characterized by complex hydrogen-bonding patterns. Balderson et al. (2007) examined the hydrogen-bonding patterns in enaminones, revealing bifurcated intra- and intermolecular hydrogen bonding. This study highlights the significance of such bonding in determining the molecular structure and stability of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Chemical Reactions and Properties

Chemical reactions involving 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone and its derivatives can be complex, given the presence of multiple reactive functional groups. Louroubi et al. (2019) investigated the synthesis of a new pyrrole derivative, showcasing the diversity of reactions such as coupling reactions catalyzed by natural hydroxyapatite. These reactions not only reveal the compound's reactivity but also its potential as a corrosion inhibitor, highlighting its chemical properties (Louroubi et al., 2019).

Physical Properties Analysis

The physical properties of 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone derivatives are crucial for understanding their behavior in different environments. These properties can be influenced by the compound's molecular structure, as well as the nature of its functional groups.

Chemical Properties Analysis

The chemical properties of 1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone and related compounds depend on their functional groups and molecular structure. Studies such as those by Mary et al. (2015) provide insights into the optimized molecular structure, vibrational frequencies, and theoretical analyses, offering a deep understanding of the compound's chemical behavior and interactions (Mary et al., 2015).

Scientific Research Applications

Application 1: Organic-Inorganic Hybrid Materials

  • Summary of the Application : This compound is used in the synthesis of new organic-inorganic hybrid materials. These materials coexist in both organic and inorganic species, exhibiting many structural phase transitions and fascinating optics properties .
  • Methods of Application : The compound was obtained by slow evaporation. The structure was investigated by single-crystal X-ray diffraction .
  • Results or Outcomes : The structural integrity is upheld through an intricate three-dimensional hydrogen network, serving as a stabilizing force for the crystal lattice . The material characteristic was probed using a deferential scanning calorimetry .

Application 2: Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea

  • Summary of the Application : This compound is used in the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, which has various applications in pharmaceutical and material sciences .
  • Methods of Application : The compound was synthesized by the reaction of DCC (N,N′-dicyclohexylcarbodiimide) with 4-bromobenzoic acid .
  • Results or Outcomes : Density functional theory (DFT) calculations have been performed to examine the electronic structure of the synthesized compounds .

Safety And Hazards

The safety data sheet for a similar compound, 2-Bromobenzoyl chloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl3NO2/c14-9-4-2-1-3-8(9)11(19)7-5-10(18-6-7)12(20)13(15,16)17/h1-6,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLGWSBOWGUQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
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1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
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1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
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1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
Reactant of Route 5
1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
Reactant of Route 6
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1-[4-(2-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone

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